

Navigating the Chemical Landscape of "WS3": A Technical Guide

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An In-depth Examination of Tungsten Trisulfide (WS₃) and the Cooling Agent WS-3 for Researchers, Scientists, and Drug Development Professionals.

The designation "WS3" refers to two distinct chemical entities, each with unique properties and applications. This technical guide provides a comprehensive overview of both inorganic tungsten trisulfide (WS3) and the organic cooling agent N-Ethyl-p-menthane-3-carboxamide, also known as WS-3. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by detailing the molecular characteristics, synthesis protocols, and relevant biological or material science data for both compounds.

Part 1: Tungsten Trisulfide (WS₃)

Tungsten trisulfide is an inorganic compound of tungsten and sulfur. It is a chocolate-brown powder and has applications in catalysis and as a precursor for the synthesis of two-dimensional tungsten disulfide (WS₂).[1]

Molecular Formula and Weight

The chemical and physical properties of tungsten trisulfide are summarized below.



Property	Value
Chemical Formula	WS ₃ [1][2]
Molar Mass	280.038 g/mol [1][2]
Appearance	Brown solid[1][2]
Solubility	Slightly soluble in cold water, forms a colloidal solution in hot water. Soluble in alkali metal carbonates and hydroxides.[1]

Synthesis and Characterization

Amorphous tungsten trisulfide is commonly synthesized and can be characterized by its thermal decomposition into crystalline tungsten disulfide (WS₂).

A prevalent method for synthesizing amorphous WS₃ involves the thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄).[3]

Materials:

- Ammonium tetrathiotungstate ((NH₄)₂WS₄)
- Tube furnace
- · Quartz tube
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

- Place a measured quantity of (NH₄)₂WS₄ into a quartz boat.
- Position the quartz boat within the quartz tube of the tube furnace.
- Purge the tube with an inert gas for a minimum of 30 minutes to eliminate oxygen.



- Heat the furnace to the desired decomposition temperature. The decomposition of (NH₄)₂WS₄ to WS₃ typically occurs between 170-280 °C.[4]
- Maintain the temperature for a specified duration to ensure complete conversion.
- Cool the furnace to room temperature under the inert atmosphere.
- The resulting brown powder is amorphous tungsten trisulfide.

X-ray diffraction is a key technique to confirm the amorphous nature of the synthesized WS₃ and to characterize the crystalline WS₂ formed upon annealing.[3]

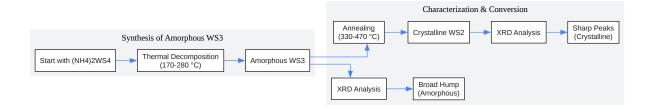
Procedure:

- Prepare a sample of the as-synthesized WS₃ powder.
- Mount the sample on the XRD sample holder.
- Perform XRD analysis over a suitable 2θ range. The resulting pattern for amorphous WS₃
 will show a broad, diffuse hump rather than sharp peaks.[3]
- To observe the conversion to crystalline WS₂, anneal a sample of the WS₃ powder at a temperature range of 330-470 °C.[4]
- Perform XRD analysis on the annealed sample. The pattern should exhibit sharp diffraction peaks corresponding to the hexagonal 2H-WS₂ phase.[3]

Logical Workflow for WS₃ Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis of amorphous WS₃ and its subsequent characterization and conversion to crystalline WS₂.





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Caption: Workflow for the synthesis and characterization of tungsten trisulfide.

Part 2: Cooling Agent WS-3 (N-Ethyl-p-menthane-3-carboxamide)

WS-3 is a synthetic cooling agent that provides a cooling sensation without the minty aroma associated with menthol. It is widely used in food, beverages, oral care products, cosmetics, and pharmaceuticals.[5][6]

Molecular Formula and Physicochemical Properties

The key properties of the cooling agent WS-3 are detailed in the table below.



Property	Value
Chemical Name	N-Ethyl-p-menthane-3-carboxamide[6]
Synonyms	N-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, Ethylmenthane carboxamide[6]
CAS Number	39711-79-0[6]
Molecular Formula	C13H25NO[6]
Molecular Weight	211.34 g/mol [6]
Appearance	White crystalline powder[7]
Melting Point	88 °C[8]
Boiling Point	340.5 °C at 760 mmHg[8]
Solubility	Insoluble in water, soluble in alcohol.[5][8]

Mechanism of Action and Biological Activity

WS-3 functions as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a sensor for cold temperatures in sensory neurons.[9]

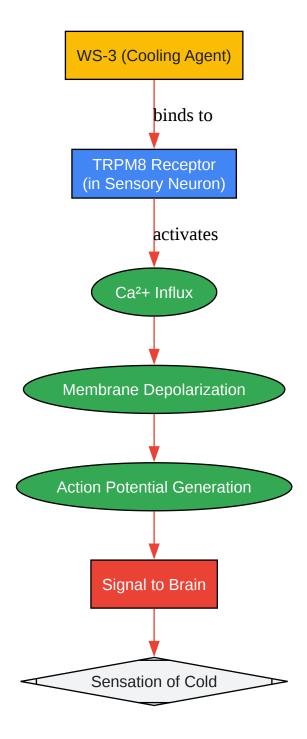
Parameter	Value
Target	TRPM8 Receptor[9]
Activity	Agonist[9]
EC50	3.7 μM[10][11]

The activation of TRPM8 by WS-3 leads to an influx of calcium ions into the neuron, which triggers a nerve impulse that is interpreted by the brain as a sensation of cold.[9] This mechanism is distinct from evaporative cooling and provides a long-lasting cooling effect.[5]

Signaling Pathway of WS-3 Action



The following diagram illustrates the signaling pathway initiated by the binding of WS-3 to the TRPM8 receptor.



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Caption: Signaling pathway of WS-3 inducing a cooling sensation.

Synthesis of N-Ethyl-p-menthane-3-carboxamide



A common synthetic route for WS-3 starts with L-menthol.[12]

This multi-step synthesis involves the chlorination of menthol, followed by the formation of a Grignard reagent, carboxylation, and finally amidation.

Step 1: Synthesis of Chlorinated Menthane

- Add a 70% zinc chloride solution to a four-necked flask and cool to 5°C.
- Introduce hydrogen chloride gas while maintaining the temperature between 30-40°C with vigorous stirring.
- Add a measured amount of L-menthol under strong stirring and allow the reaction to proceed until chromatographic analysis indicates the disappearance of menthol.
- Separate the oil phase and purify by extraction, washing, and vacuum distillation to obtain chlorinated menthane.[12]

Step 2: Synthesis of Menthane Carboxylic Acid

- In a dry four-necked flask, add magnesium turnings, anhydrous ether, and an initiator.
- Slowly add a mixture of the chlorinated menthane and anhydrous ether dropwise while maintaining reflux.
- After the magnesium has reacted, cool the solution to below -10°C and introduce dry carbon dioxide.
- Acidify the reaction mixture to obtain menthane carboxylic acid.

Step 3: Synthesis of N-Ethyl-p-menthane-3-carboxamide

- Prepare a cold solution of levorotatory menthane acyl chloride in ether.
- In a separate flask, prepare a cold solution of sodium hydroxide and add a 70% ethylamine solution under vigorous stirring.



- Slowly add the menthane acyl chloride solution dropwise, maintaining the reaction temperature below 10°C.
- After the reaction is complete, separate the organic phase, wash, dry, and remove the solvent under reduced pressure.
- Recrystallize the crude product from acetone and water to obtain white, needle-like crystals
 of N-Ethyl-p-menthane-3-carboxamide.[12]

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